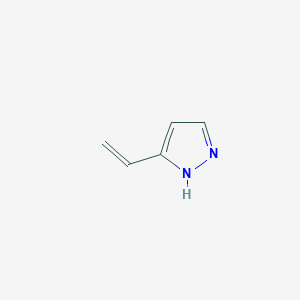

3-Ethenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-3-4-6-7-5/h2-4H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIINMAYDTYYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and properties of 3-ethenyl-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Properties of 3-Ethenyl-1H-pyrazole

Abstract

This compound, also known as 3-vinyl-1H-pyrazole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] As a member of the vinylpyrazole family, it combines the rich chemical reactivity of a vinyl group with the pharmacologically relevant pyrazole scaffold.[2][3] This guide provides a comprehensive overview of the principal synthetic routes to this compound, details its physicochemical and spectroscopic properties, explores its chemical reactivity, and discusses its applications. The methodologies presented herein are grounded in established literature, offering researchers and drug development professionals a practical reference for leveraging this valuable compound in their work.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds that have garnered immense attention in pharmaceutical and agrochemical research.[4][5][6][7] The pyrazole nucleus is a core structural motif in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscoring its status as a "privileged scaffold" in drug discovery.[8] The incorporation of a vinyl (ethenyl) group onto this scaffold introduces a reactive handle that opens up a vast chemical space for further functionalization, such as polymerization and cycloaddition reactions.[9][10]

While N-vinylpyrazoles have been studied more extensively, C-vinylpyrazoles like this compound are crucial building blocks for constructing complex molecular architectures and polymers.[2][3] These compounds serve as key intermediates for synthesizing more complex pyrazole derivatives, some of which have shown potent biological activities, including DNA gyrase inhibition.[2] This guide focuses specifically on the synthesis and characteristics of the 3-ethenyl isomer, providing a technical foundation for its application in advanced chemical synthesis.

Synthetic Methodologies for this compound

The synthesis of 3(5)-vinylpyrazoles is less documented than that of their 1-vinyl counterparts, but several effective strategies have been established.[2] Due to tautomerism in the NH-pyrazole ring, syntheses often yield a mixture of 3-vinyl and 5-vinyl isomers, which are collectively referred to as 3(5)-vinylpyrazoles.

Caption: Key synthetic pathways to 3(5)-Ethenyl-1H-pyrazole.

Method 1: Cracking of Pyrazolyl Adducts (Ponticello's Method)

A robust method for preparing 3(5)-vinylpyrazoles involves the thermal "cracking" of adducts formed from the condensation and cyclization of a β-dicarbonyl compound with hydrazine or its derivatives.[2] This approach is advantageous due to the availability of the starting materials.

Causality: The core principle is the formation of a pyrazole intermediate which, upon heating, undergoes an elimination reaction to generate the vinyl group. The choice of a β-ketoaldehyde (R¹=H) or a β-diketone (R¹=Me) allows for tunability of the final product.[2] The thermal energy supplied during the cracking step provides the activation energy needed to break the C-O bond and eliminate a molecule of water (or alcohol, depending on the adduct), leading to the formation of the stable, aromatic pyrazole ring with a vinyl substituent.

Experimental Protocol:

-

Condensation-Cyclization: A β-ketoaldehyde (e.g., 4,4-dimethoxy-2-butanone) is reacted with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent like ethanol.

-

The reaction mixture is typically heated under reflux to drive the condensation and subsequent cyclization, forming the pyrazole adduct.

-

Isolation: The solvent is removed under reduced pressure, and the resulting crude adduct is isolated. Purification may be performed via crystallization or chromatography if necessary.

-

Cracking: The isolated adduct is subjected to high-temperature thermolysis (pyrolysis or "cracking"). This is often performed by heating the solid adduct under vacuum, allowing the volatile 3(5)-vinylpyrazole product to distill and be collected.[2] Good yields have been reported for this transformation.[2]

Method 2: Thermolysis of 3H-1,2-Diazepines

An earlier method reported by Sharp involves the thermolysis and subsequent rearrangement of 3H-1,2-diazepines to yield 3-vinylpyrazoles.[2] This method, while effective, relies on less common starting materials.

Causality: This transformation is a thermally induced pericyclic reaction. The seven-membered diazepine ring is unstable at high temperatures and undergoes a ring contraction. This process involves the cleavage of specific bonds and the formation of new ones, ultimately rearranging into the more thermodynamically stable five-membered aromatic pyrazole ring system, with the vinyl group being formed from the remnants of the diazepine ring structure.

Experimental Protocol:

-

Preparation of Precursor: The substituted 3H-1,2-diazepine is synthesized according to established literature procedures.

-

Thermolysis: The diazepine is heated in a high-boiling point, inert solvent or neat under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques like column chromatography to yield the 3-vinylpyrazole.[2]

Method 3: Domino Reaction with Bestmann-Ohira Reagent

A more modern and mild approach utilizes the versatility of the Bestmann-Ohira reagent (BOR) in a domino reaction with a cinnamaldehyde derivative.[2]

Causality: This elegant synthesis involves multiple steps occurring in a single pot. The sequence begins with a formal 1,3-dipolar cycloaddition, followed by a Horner-Wadsworth-Emmons (HWE) homologation of the pyrazoline intermediate. A final 1,3-H shift aromatizes the ring to furnish the stable 5(3)-vinylpyrazole.[2] The dual reactivity of the BOR as both a cycloaddition partner and a homologation reagent is key to the efficiency of this method.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in quantitative experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂ | [1][11] |

| Molecular Weight | 94.11 g/mol | [11][12] |

| CAS Number | 56342-52-0 | [1][11][13] |

| Appearance | Data not widely available; likely a liquid or low-melting solid | |

| Synonyms | 3-vinyl-1H-pyrazole, 5-vinylpyrazole | [11] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR: The proton NMR spectrum is characteristic. It will show signals for the vinyl protons (typically three distinct signals: a doublet of doublets for the α-proton and two doublets for the terminal β-protons) and signals for the pyrazole ring protons. The position of the NH proton signal can vary depending on the solvent and concentration. Spectroscopic studies on related 1-vinylpyrazoles have shown that substituents on the pyrazole ring influence the conformation of the vinyl group, an effect that is likely present in the 3-ethenyl isomer as well.[2]

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals: two for the sp² carbons of the vinyl group and three for the carbons of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Reactivity and Chemical Transformations

The dual functionality of this compound—the reactive vinyl group and the pyrazole ring—makes it a versatile substrate for further chemical modification.[9][10]

Caption: Reactivity profile of this compound.

Free-Radical Polymerization

Similar to other vinyl monomers, the ethenyl group of vinylpyrazoles can undergo free-radical polymerization.[2][9] This reaction is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN).

Causality: The initiator (AIBN) decomposes upon heating to generate free radicals. These radicals add across the double bond of the vinyl group, creating a new radical on the adjacent carbon. This new radical then propagates by adding to another monomer unit, leading to the formation of a long polymer chain. The extent and rate of polymerization can be influenced by substituents on the pyrazole ring or the vinyl group.[2]

Experimental Protocol:

-

Setup: this compound is dissolved in a suitable solvent (e.g., benzene) in a reaction vessel equipped with a condenser and magnetic stirrer.

-

Initiator Addition: A catalytic amount of AIBN is added to the solution.

-

Polymerization: The mixture is heated (e.g., to 80 °C) under an inert atmosphere to initiate polymerization. The reaction is allowed to proceed for several hours.[2]

-

Isolation: The resulting polymer is typically isolated by precipitation into a non-solvent (e.g., hexane), followed by filtration and drying.

Cycloaddition Reactions

The electron-rich double bond of the vinyl group can participate in cycloaddition reactions. For instance, 1-vinylpyrazoles react with electron-deficient alkenes like tetracyanoethylene to form cyclobutane derivatives via a [2+2] cycloaddition.[2] It is expected that this compound would exhibit similar reactivity.

Addition of Thiols (Thiylation)

The vinyl group readily reacts with thiols via either ionic or free-radical mechanisms.[2] Radical addition, often initiated by AIBN, is a convenient method for synthesizing pyrazoles with sulfur-containing substituents.[2][14]

Causality: Under radical conditions, the reaction proceeds via an anti-Markovnikov addition. A radical initiator abstracts a hydrogen from the thiol (R-SH) to generate a thiyl radical (R-S•). This radical adds to the terminal carbon of the vinyl group, forming a more stable carbon-centered radical on the α-carbon, which then abstracts a hydrogen from another thiol molecule to yield the β-addition product and propagate the chain. This reaction is highly efficient, often proceeding in high yields (80-85%).[2]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate.

-

Drug Discovery: Pyrazoles are integral to modern drug discovery.[7][15] The vinyl group on this compound allows for its incorporation into larger molecules using robust C-C bond-forming reactions. It can serve as a precursor for creating libraries of complex pyrazole derivatives for screening against various biological targets. Notably, some 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors, highlighting their potential in developing new antibacterial agents.[2]

-

Materials Science: The ability of this compound to polymerize opens avenues for creating novel functional polymers. These polymers, containing pendant pyrazole units, could be explored for applications in coordination chemistry, as ligands for catalysis, or as smart materials, leveraging the metal-binding and hydrogen-bonding capabilities of the pyrazole ring.[2]

Conclusion

This compound is a high-value heterocyclic compound with significant synthetic potential. While its synthesis can be challenging compared to N-vinyl isomers, established methods based on thermal cracking of adducts and modern domino reactions provide reliable access. Its defined physicochemical properties and the predictable reactivity of its vinyl group make it an excellent building block for creating diverse and complex molecular structures. For researchers in drug discovery and materials science, this compound represents a gateway to novel compounds with potentially valuable biological and physical properties.

References

- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - OUCI. (n.d.).

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules (Basel, Switzerland), 27(11), 3493. [Link]. Available from:

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available from: [Link]

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. ResearchGate. [Link]. Available from:

-

Shaikh, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Pharmaceuticals, 16(9), 1289. [Link]. Available from:

-

Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]. Available from: [Link]

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules (Basel, Switzerland), 27(11), 3493. [Link]. Available from: [Link]

- Silva, V. L. M., & Silva, A. M. S. (2022). Structures of 1-vinylpyrazole, 3(5)-vinylpyrazoles, and 4-vinylpyrazole. ResearchGate.

-

Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

This compound | 56342-52-0. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Photo-cycloaddition reactions of vinyldiazo compounds. (n.d.). Open ICM. Retrieved January 2, 2026, from [Link]

-

Synthesis of pyrazole via 1,3-dipolar cycloaddition reaction of nitrilimine and vinyl. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Sharma, V., & Kumar, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–220. [Link]. Available from:

-

Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved January 2, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved January 2, 2026, from [Link]

-

Sharma, V., & Kumar, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-220. Available from: [Link]

-

Xu, T., et al. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23, 7260-7264. [Link]. Available from: [Link]

-

Synthesis of 3H-pyrazoles. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2014. [Link]. Available from: [Link]

-

Provasi, P., et al. (2016). The (1) H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-40. [Link]. Available from: [Link]

-

Synthesis and polymerization of C-vinyl- and N-vinyl-1,2,3-triazoles. (n.d.). RSC Publishing. [Link]. Available from: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 2, 2026, from [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 2, 2026, from [Link]

-

Characterization data for new pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. Available from: [Link]

-

Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]. Available from: [Link]

-

Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes. (2021). Journal of the American Chemical Society. [Link]. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [ouci.dntb.gov.ua]

- 10. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. 3-Ethyl-1H-pyrazole | 13808-71-4 | FE125167 | Biosynth [biosynth.com]

- 13. This compound | 56342-52-0 [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

Spectroscopic Analysis of 3-ethenyl-1H-pyrazole: A Comprehensive Technical Guide

Introduction

3-ethenyl-1H-pyrazole, also known as 3-vinyl-1H-pyrazole, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring substituted with a vinyl group, offers versatile opportunities for further functionalization and polymerization. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the prediction of its chemical behavior. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

The structure of this compound is foundational to understanding its spectroscopic output. The molecule consists of a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms, with an ethenyl (vinyl) group attached at the C3 position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide distinct signals corresponding to each unique proton and carbon atom.

¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The ¹H NMR spectrum of this compound is expected to show signals for the pyrazole ring protons, the vinyl group protons, and the N-H proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-H | 12.0 - 13.0 | br s | - |

| H5 (pyrazole) | ~7.6 | d | J ≈ 2-3 |

| H4 (pyrazole) | ~6.4 | d | J ≈ 2-3 |

| Hα (vinyl) | ~6.6 | dd | J ≈ 17, 11 |

| Hβ-cis (vinyl) | ~5.3 | d | J ≈ 11 |

| Hβ-trans (vinyl) | ~5.8 | d | J ≈ 17 |

Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the N-H proton, as it will not exchange with the solvent. The broadness of the N-H signal is due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular hydrogen bonding. The distinct chemical shifts and coupling constants of the vinyl protons are characteristic of a terminal alkene system, with the large trans-coupling (J ≈ 17 Hz) and smaller cis-coupling (J ≈ 11 Hz) being diagnostic.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C3 (pyrazole) | ~148 |

| C5 (pyrazole) | ~130 |

| C4 (pyrazole) | ~106 |

| Cα (vinyl) | ~130 |

| Cβ (vinyl) | ~115 |

Trustworthiness of Protocol: A proton-decoupled ¹³C NMR experiment is a self-validating system for determining the number of unique carbon environments. The chemical shifts are highly reproducible under standardized conditions. For further validation, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Record the spectrum on the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyrazole) | 3100 - 3300 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (vinyl) | 3000 - 3100 | Medium |

| C=C stretch (vinyl) | 1620 - 1650 | Medium |

| C=N stretch (pyrazole) | 1550 - 1620 | Medium |

| C=C stretch (pyrazole) | 1400 - 1500 | Medium |

| C-H out-of-plane bend (vinyl) | 900 - 1000 | Strong |

Authoritative Grounding: The assignment of these bands is based on well-established correlation tables for IR spectroscopy, which are standard references in organic chemistry. For instance, the strong absorption in the 900-1000 cm⁻¹ region is a hallmark of the out-of-plane bending vibrations of the C-H bonds of a terminal vinyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 94, corresponding to its molecular weight.

Expected Molecular Ion: [C₅H₆N₂]⁺ = 94.05 g/mol

Major Expected Fragments:

-

Loss of HCN (m/z 67): A common fragmentation pathway for pyrazoles is the loss of a molecule of hydrogen cyanide.

-

Loss of a vinyl radical (m/z 67): Cleavage of the bond between the pyrazole ring and the vinyl group.

-

Loss of N₂ (m/z 66): Fragmentation of the pyrazole ring.

Caption: Expected major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range, for example, from m/z 30 to 200.

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide, although based on established principles and data for related compounds, provide a robust framework for the characterization of this compound. For definitive structural confirmation, it is imperative to acquire and analyze the actual experimental spectra of a pure sample. The protocols outlined here represent standard and reliable methods for obtaining high-quality NMR, IR, and MS data. A comprehensive analysis of these spectra will enable researchers to confidently identify and utilize this versatile heterocyclic compound in their scientific endeavors.

References

Due to the absence of a specific, comprehensive literature source for the complete spectroscopic data of this compound, this section cannot be populated with direct citations for the presented data. The information provided is based on established principles of organic spectroscopy as found in standard textbooks and databases.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Ethenyl-1H-Pyrazole

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 3-ethenyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available single-crystal X-ray diffraction data, this guide emphasizes a robust computational chemistry approach to elucidate its three-dimensional structure. We detail the theoretical foundations and practical methodologies for molecular geometry optimization, presenting predicted structural parameters. Furthermore, this guide outlines established synthetic routes and spectroscopic characterization techniques, offering a holistic resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery and development.[1] Their unique electronic properties and ability to participate in hydrogen bonding have led to their incorporation into a wide range of biologically active molecules. The introduction of an ethenyl (vinyl) group at the 3-position of the pyrazole ring, yielding this compound, offers a versatile handle for further chemical modifications and polymerization, expanding its potential applications.[2][3] Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity.

Molecular Geometry of this compound: A Computational Approach

While single-crystal X-ray diffraction remains the gold standard for determining molecular structures, its application is contingent on the ability to grow high-quality single crystals.[4][5] To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).[6][7] Consequently, this guide presents a state-of-the-art computational methodology to determine its molecular geometry.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and accurate method for predicting the electronic structure and geometry of molecules.[8] This approach is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like this compound, DFT calculations can provide highly reliable predictions of bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Geometry Optimization

The process of finding the most stable arrangement of atoms in a molecule is known as geometry optimization.[9][10] This is an iterative process where the energy of the molecule is calculated for a given geometry, and then the atomic coordinates are adjusted to lower the energy until a minimum is reached.

Step-by-Step Protocol for Geometry Optimization:

-

Initial Structure Generation: A plausible 3D structure of this compound is generated using molecular building software.

-

Selection of Theoretical Level and Basis Set:

-

Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic distribution in a molecule with heteroatoms and a π-system.[11]

-

-

Initiation of Geometry Optimization Calculation: The initial structure and chosen theoretical level are submitted to a quantum chemistry software package (e.g., Gaussian, ORCA). The software then systematically adjusts the atomic positions to minimize the total electronic energy.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

Diagram of the Geometry Optimization Workflow:

Caption: Workflow for the computational geometry optimization of this compound.

Predicted Molecular Geometry

The optimized geometry of this compound is predicted to be largely planar, with the vinyl group exhibiting a slight twist relative to the pyrazole ring. The key structural parameters are summarized in the table below.

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.34 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.36 | |

| C3-C6 (vinyl) | 1.47 | |

| C6=C7 (vinyl) | 1.34 | |

| Bond Angles (°) | N1-N2-C3 | 111.5 |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 107.5 | |

| C4-C5-N1 | 109.0 | |

| C5-N1-N2 | 106.0 | |

| N2-C3-C6 | 121.0 | |

| C4-C3-C6 | 133.0 | |

| C3-C6-C7 | 123.0 | |

| Dihedral Angle (°) | N2-C3-C6-C7 | ~175 |

Note: These are predicted values and may vary slightly with different computational methods.

Crystal Structure Considerations: Tautomerism and Intermolecular Interactions

Although a definitive crystal structure is unavailable, computational and experimental studies on related pyrazoles provide insights into the potential solid-state packing of this compound.[12][13]

Tautomerism

This compound can exist in two tautomeric forms: this compound and 5-ethenyl-1H-pyrazole. The relative stability of these tautomers can be influenced by substituents and the surrounding environment (solvent or solid state).[11] Computational studies can predict the energy difference between these tautomers, providing insight into which form is likely to be dominant.

Diagram of Tautomerism in 3(5)-Ethenyl-1H-pyrazole:

Caption: Tautomeric equilibrium between this compound and 5-ethenyl-1H-pyrazole.

Hydrogen Bonding and Crystal Packing

The presence of both a hydrogen bond donor (N-H) and acceptor (the second nitrogen atom) in the pyrazole ring strongly suggests that hydrogen bonding will be a dominant feature in the crystal packing.[12] Molecules of this compound are likely to form hydrogen-bonded chains or cyclic motifs in the solid state. Additionally, π-π stacking interactions between the pyrazole rings and the vinyl groups of adjacent molecules may further stabilize the crystal lattice.

Synthesis and Spectroscopic Characterization

A comprehensive understanding of this compound also requires knowledge of its synthesis and the spectroscopic techniques used for its characterization.

Synthetic Strategies

Several synthetic routes to vinylpyrazoles have been reported in the literature. A common approach involves the condensation of a β-dicarbonyl compound with hydrazine, followed by introduction of the vinyl group.[2][14]

Illustrative Synthetic Protocol:

-

Synthesis of the Pyrazole Core: Reaction of a suitable diketone precursor with hydrazine hydrate to form the pyrazole ring.

-

Introduction of the Vinyl Group: This can be achieved through various methods, such as a Wittig reaction on a pyrazole-3-carbaldehyde or a palladium-catalyzed cross-coupling reaction.

Spectroscopic Characterization

The structure of synthesized this compound can be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the connectivity of the atoms and the stereochemistry of the vinyl group.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the N-H bond, C=C double bond of the vinyl group, and the pyrazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the molecule.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular geometry and structural features of this compound, primarily through a computational lens due to the current absence of experimental crystal structure data. The predicted geometry, potential for tautomerism, and likely intermolecular interactions offer a solid foundation for understanding the chemical behavior of this molecule.

Future experimental work should prioritize the growth of single crystals of this compound to enable its definitive structural characterization by X-ray diffraction. This would provide invaluable validation for the computational models and a more precise understanding of its solid-state properties. Such data would further empower the rational design of novel pharmaceuticals and functional materials based on this versatile pyrazole derivative.

References

-

Adam, F., et al. (2015). Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1020. [Link]

-

Computational Chemistry from Laptop to HPC. (n.d.). Optimization methods. [Link]

-

El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 897-899. [Link]

-

Horta, P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Pharmaceutical Negative Results, 15(3), 231-245. [Link]

-

Kuzevanova, A., et al. (2023). Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium diiodide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 6-9. [Link]

-

MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

PubChem. (n.d.). Pyrazole. [Link]

-

ResearchGate. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

-

Tech-inst.com. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

YouTube. (2024). What Is Geometry Optimization In Computational Chemistry?. [Link]

-

Zaky, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1303, 137597. [Link]

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity | MDPI [mdpi.com]

- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Search - Access Structures [ccdc.cam.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. eurasianjournals.com [eurasianjournals.com]

- 9. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium diiodide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of the Vinyl Group in Substituted Pyrazoles: A Technical Guide for Advanced Synthesis

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1][2][3] Its unique electronic properties and synthetic versatility make it an ideal building block for creating complex molecular architectures.[4][5] Among the various functionalized pyrazoles, vinyl-substituted derivatives stand out as particularly valuable intermediates.[6][7][8][9][10][11] The vinyl group, a simple yet highly reactive moiety, serves as a linchpin for a wide array of chemical transformations, allowing for the construction of diverse and intricate molecular libraries.

This technical guide provides an in-depth exploration of the reactivity of the vinyl group in substituted pyrazoles. We will delve into the electronic factors that govern its behavior and survey its participation in key reaction classes, including cycloadditions, Michael additions, transition-metal-catalyzed cross-couplings, and polymerizations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of vinylpyrazoles in their work.

Electronic Properties of the Vinyl Group in Pyrazoles

The reactivity of a vinyl group is intrinsically linked to its electronic environment. In vinylpyrazoles, the pyrazole ring exerts a significant influence, which is further modulated by the nature and position of other substituents on the ring.

The pyrazole ring is an electron-rich aromatic heterocycle. This electron density can be relayed to the attached vinyl group, influencing its susceptibility to electrophilic and nucleophilic attack. The position of the vinyl group (N-1, C-3, C-4, or C-5) is a critical determinant of its reactivity.[6]

-

N-1 Substituted Vinylpyrazoles: The vinyl group at the N-1 position is in direct conjugation with the lone pair of the N-2 nitrogen. This makes the terminal carbon of the vinyl group nucleophilic, rendering it susceptible to electrophilic attack. However, unlike enamines, the electrons from N-1 are less available to stabilize dipolar transition states, making them generally stable compounds.[7]

-

C-Substituted Vinylpyrazoles (C-3, C-4, C-5): The reactivity of C-substituted vinylpyrazoles is more complex and highly dependent on the other substituents on the ring. Electron-withdrawing groups on the pyrazole ring will decrease the electron density of the vinyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will enhance its nucleophilicity.[4][12][13]

The interplay of these electronic effects dictates the preferred reaction pathways for a given substituted vinylpyrazole.

Major Reaction Classes of Vinylpyrazoles

The vinyl group in substituted pyrazoles can participate in a wide range of chemical transformations. This section will explore some of the most synthetically useful reaction classes.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. Vinylpyrazoles can act as either the diene or the dienophile in [4+2] Diels-Alder reactions, or as the 2π component in [2+2] cycloadditions.

Diels-Alder Reactions: Vinylpyrazoles are generally reluctant to act as dienes in Diels-Alder reactions due to the loss of aromaticity in the pyrazole ring upon formation of the cycloadduct.[7] Consequently, harsh reaction conditions, such as high temperatures and pressures, are often required, leading to low to moderate yields.[7] However, they can serve as effective dienophiles, reacting with various dienes.[6] The reactivity can be influenced by substituents on the pyrazole ring and the vinyl group.[6]

[2+2] Cycloadditions: In the presence of highly electrophilic alkenes like tetracyanoethylene, 1-vinylpyrazoles can undergo [2+2] cycloaddition reactions to form cyclobutane derivatives.[6][7] This reaction proceeds through a π-π complex intermediate.[6][7]

Caption: Generalized Diels-Alder reaction of a vinylpyrazole.

Michael Additions

The vinyl group of pyrazoles can act as a Michael acceptor, undergoing conjugate addition with a variety of nucleophiles. This reaction is particularly effective when the pyrazole ring is substituted with electron-withdrawing groups, which enhances the electrophilicity of the β-carbon of the vinyl group.

A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed in the aza-Michael addition to vinylpyrazoles.[14][15] For instance, the reaction of thiols with 1-vinylpyrazoles can proceed via a radical mechanism to yield β-addition products.[6] The stereoselectivity of these additions can often be controlled by the choice of catalyst and reaction conditions. For example, the use of Ag2CO3 has been shown to switch the stereoselectivity in the Michael addition of pyrazoles to conjugated carbonyl alkynes, allowing for the selective synthesis of either (E)- or (Z)-N-carbonylvinylated pyrazoles.[14]

Caption: Schematic of a Michael addition to a vinylpyrazole.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and vinylpyrazoles are excellent substrates for these transformations. The Heck and Suzuki reactions are particularly noteworthy in this context.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[16][17][18] Vinylpyrazoles can participate as the alkene component, reacting with aryl halides to form substituted styrylpyrazoles.[19] This reaction offers a versatile method for introducing aryl groups at the vinyl moiety.

Suzuki Reaction: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[20] Vinyl-substituted pyrazoles can be synthesized via Suzuki coupling of a boronic acid-functionalized pyrazole with a vinyl halide, or conversely, a vinylboronic acid with a halogenated pyrazole.[21][22] This reaction is known for its mild conditions and high functional group tolerance.

| Reaction | Catalyst | Coupling Partners | Product | Ref. |

| Heck | Palladium | Vinylpyrazole + Aryl Halide | Aryl-substituted Vinylpyrazole | [19] |

| Suzuki | Palladium | Pyrazole-boronic acid + Vinyl Halide | Vinylpyrazole | [21][22] |

Table 1. Summary of Common Cross-Coupling Reactions.

Polymerization

Vinylpyrazoles, particularly N-vinylpyrazoles, are valuable monomers for the synthesis of functional polymers.[6][7][9] The polymerization can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or proceed under cationic or anionic conditions.[23][24][25] The rate and extent of polymerization are influenced by the substituents on both the pyrazole ring and the vinyl group.[7] For instance, neat 1-vinylpyrazole polymerizes very rapidly, while increased substitution on the vinyl group slows down the reaction.[7] The resulting polymers have potential applications in various fields, including materials science and as organic-inorganic hybrid composites.[23]

Regio- and Stereoselectivity

Controlling the regio- and stereoselectivity of reactions involving vinylpyrazoles is crucial for their application in the synthesis of complex molecules.

Regioselectivity: In reactions such as Michael additions and cross-couplings, the regioselectivity is largely governed by the electronic nature of the pyrazole ring and its substituents.[4][14] For instance, in the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the electronic and steric effects of the substituents determine the final regioisomers.[26] The choice of solvent can also play a dramatic role, as seen in the use of fluorinated alcohols to improve regioselectivity in pyrazole formation.

Stereoselectivity: The stereochemical outcome of reactions at the vinyl group can often be controlled. As mentioned earlier, the use of specific catalysts, like Ag2CO3, can switch the stereoselectivity of Michael additions to provide either the (E) or (Z) isomer.[14]

Experimental Protocol: A Representative Aza-Michael Addition

This section provides a detailed, step-by-step methodology for a representative aza-Michael addition of a secondary amine to a vinylpyrazole, a common transformation in drug discovery for scaffold diversification.

Objective: To synthesize N-(2-(1H-pyrazol-1-yl)ethyl)piperidine.

Materials:

-

1-Vinylpyrazole

-

Piperidine

-

Ethanol (anhydrous)

-

Nafion NR 50 (catalyst)

-

Ultrasonic bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add 1-vinylpyrazole (1.0 mmol), piperidine (1.2 mmol), and anhydrous ethanol (5 mL).

-

Catalyst Addition: Add Nafion NR 50 (10 mol%) to the reaction mixture.

-

Reaction Conditions: Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the catalyst with ethanol and combine the filtrates.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

This protocol is adapted from methodologies described for green synthesis of pyrazole derivatives via aza-Michael addition.[15]

Conclusion and Future Outlook

Substituted vinylpyrazoles are exceptionally versatile building blocks in organic synthesis. The reactivity of the vinyl group, tunable by the substitution pattern on the pyrazole ring, allows for a vast array of chemical transformations. From the construction of complex cyclic systems through cycloadditions to the introduction of diverse functionalities via Michael additions and cross-coupling reactions, vinylpyrazoles offer chemists a powerful toolkit for molecular design.

The continued development of novel catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of vinylpyrazoles even further. Areas of future growth include the development of more efficient and stereoselective cycloaddition reactions, the exploration of new transition-metal-catalyzed C-H functionalization reactions of the vinyl group, and the design of novel polymers with tailored properties. As our understanding of the subtle electronic effects that govern the reactivity of these systems deepens, so too will our ability to harness their full potential in the creation of new medicines and materials.

References

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

-

Wang, C., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(15), 4478. [Link]

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC, 9182008. [Link]

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. University of Aveiro Institutional Repository. [Link]

-

Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, 6981446. [Link]

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC, 8125841. [Link]

-

Gómez-Cárdenas, L. A., et al. (2023). Synthesis of 4-Vinylpyrazoles 4a−4d a. ResearchGate. [Link]

-

Silva, A. M. S. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. National Institutes of Health. [Link]

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. [Link]

-

El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7260. [Link]

-

Egorova, K. S., et al. (2016). The Synthesis and Properties of Copolymers Based on N-Vinylpyrazole. ResearchGate. [Link]

-

Oziminski, W. P., & Dobrowolski, J. C. (2022). Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances, 12(31), 20038-20049. [Link]

-

Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

-

El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-538. [Link]

-

del Campo, J. M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]

-

Sharma, S., et al. (2021). Photo-cycloaddition reactions of vinyldiazo compounds. Open ICM. [Link]

-

Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. [Link]

-

Silva, V. L. M., & Silva, A. M. S. (2022). Structures of 1-vinylpyrazole, 3(5)-vinylpyrazoles, and 4-vinylpyrazole. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Annenkov, V. V., et al. (2016). N-vinylpyrazole copolymers. ResearchGate. [Link]

-

Westermeyer, A., et al. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Organic Chemistry Portal. [Link]

-

Sharma, S., et al. (2021). Photo-cycloaddition reactions of vinyldiazo compounds. PubMed. [Link]

-

Sharma, S., et al. (2021). Photo-cycloaddition reactions of vinyldiazo compounds. ResearchGate. [Link]

-

Oziminski, W. P., & Dobrowolski, J. C. (2022). Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances, 12(31), 20038-20049. [Link]

-

University of Bath. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. University of Bath. [Link]

-

Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 61(45), 152504. [Link]

-

ResearchGate. (n.d.). Pyrazoles and Heck Reaction. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2023). Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles. CoLab. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

-

Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC, 7606622. [Link]

-

Reddy, B. V. S., et al. (2019). Aza-Michael-type addition of amines to 2-vinylpyridine and... ResearchGate. [Link]

-

Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts, 13(09), 0968. [Link]

-

Mikhaleva, A. I., et al. (2014). Polymerization of N-Vinylpyrroles: Recent Achievements. ResearchGate. [Link]

-

Journet, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(16), 2871-2875. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

-

ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Heck reaction. Chemistry LibreTexts. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]

- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles [mdpi.com]

- 15. Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles | CoLab [colab.ws]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 22. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant potential of pyrazole derivatives in drug discovery, with a focus on their anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic efficacy. This guide is intended to be a valuable resource for researchers and scientists working at the forefront of drug development, offering both foundational knowledge and practical insights to accelerate the journey from compound synthesis to clinical application.

The Pyrazole Core: A Foundation for Diverse Biological Activity

The unique chemical nature of the pyrazole nucleus, characterized by its aromaticity and the presence of two nitrogen atoms, allows for a multitude of chemical modifications.[1] This versatility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of novel therapeutic agents. The pyrazole ring can act as a bioisostere for other functional groups, enhancing binding affinity to biological targets and improving metabolic stability.[2] A number of commercially successful drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, feature the pyrazole core, underscoring its clinical significance.[3][4]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have demonstrated remarkable potential as anticancer agents by targeting various key signaling pathways and cellular processes involved in tumor growth and progression.[2][5] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][6]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[2] For instance, certain derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which play crucial roles in cell proliferation and survival.[5][7] The pyrazole scaffold can effectively occupy the ATP-binding pocket of these kinases, preventing their catalytic activity and thereby halting downstream signaling cascades that promote cancer cell growth.

A notable example is the potent EGFR inhibitory activity of 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which exhibited an IC50 of 0.07 µM, comparable to the approved drug erlotinib.[7] Similarly, novel indole-pyrazole hybrids have demonstrated significant CDK2 inhibition with IC50 values as low as 0.074 µM.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds. [8][9] Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins through the action of COX-2. A reduction in paw edema following treatment with a test compound indicates anti-inflammatory activity. [10] Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (240-285 g) for at least one week before the experiment. [8]2. Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., celecoxib, 20 mg/kg) should be included. [11]3. Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat. [8][10]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [10][12]5. Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. [12]

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This fluorometric assay provides a direct measure of the inhibitory activity of a compound against COX-1 and COX-2 enzymes. [13][14] Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to a fluorometric probe. The inhibition of the enzyme results in a decrease in the fluorescence signal.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the COX assay buffer, heme, and the test pyrazole derivatives at the desired concentrations. Reconstitute the human recombinant COX-1 and COX-2 enzymes. [15][16]2. Reaction Setup: In a 96-well white opaque plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells. Add the test inhibitor to the sample wells and a known COX-2 inhibitor (e.g., celecoxib) to the inhibitor control wells. [13][16]3. Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme. [15]4. Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells. [15]5. Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes. [13][14]6. Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the enzyme control. IC50 values can be calculated from a dose-response curve.

Antimicrobial and Antiviral Activities

The pyrazole scaffold is also a key component in a number of compounds with significant antimicrobial and antiviral properties. [17][18]

Antimicrobial Activity

Pyrazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. [19]The antimicrobial activity is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms. For example, some pyrazole-1-carbothiohydrazide derivatives have demonstrated potent antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values lower than standard drugs like chloramphenicol and clotrimazole. [18]

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents, particularly against coronaviruses like SARS-CoV-2. [20]Hydroxyquinoline-pyrazole hybrids have shown promising activity by inhibiting viral adsorption and replication. [20]The natural product pyrazofurin, a C-glycoside of pyrazole, exhibits a broad spectrum of antiviral activity. [18]

Neuroprotective Effects

Emerging research indicates that pyrazole derivatives may offer neuroprotective benefits, particularly in the context of neuroinflammatory and neurodegenerative diseases. [21][22]Their neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties. [23]By reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells, these compounds can mitigate the neurotoxic effects of chronic inflammation. [21][24]For instance, certain novel pyrazole derivatives have shown a potent ability to suppress IL-6 expression in lipopolysaccharide-stimulated microglial cells, with IC50 values in the low micromolar range, suggesting their potential in treating conditions like spinal cord injury. [21][25]

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on pyrazole derivatives has led to a good understanding of their structure-activity relationships (SAR). [1][26]For example, in the case of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are crucial for potent and selective activity. [1][26][27]For COX-2 inhibitors, the presence of a p-sulfonamidophenyl or a similar group at the 1-position and a trifluoromethyl group at the 3-position are key determinants of selectivity. [3] The future of pyrazole-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational tools, such as molecular docking and QSAR studies, will continue to play a vital role in guiding the synthesis of new and more effective therapeutic agents. [28]Furthermore, the exploration of pyrazole-containing hybrid molecules, which combine the pyrazole scaffold with other pharmacologically active moieties, holds great promise for the development of multi-target drugs with enhanced efficacy. [29]

Sources

- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]

- 21. tandfonline.com [tandfonline.com]

- 22. researcher.manipal.edu [researcher.manipal.edu]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation | Semantic Scholar [semanticscholar.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ijnrd.org [ijnrd.org]

Introduction: The Strategic Value of the Vinylpyrazole Scaffold

An In-depth Technical Guide to the Synthesis of Vinylpyrazoles

Vinylpyrazoles, heterocyclic compounds featuring a pyrazole ring appended with a vinyl group, represent a class of molecules with significant, albeit historically under-explored, potential in organic synthesis.[1][2][3][4] Their unique electronic properties and the synthetic versatility of the vinyl moiety make them valuable building blocks for constructing complex molecular architectures. In the pharmaceutical realm, the pyrazole nucleus is a well-established "privileged scaffold," appearing in numerous approved drugs due to its ability to engage in various biological interactions.[5][6] The incorporation of a vinyl group provides a reactive handle for a multitude of transformations, including cycloadditions, polymerizations, and transition-metal-catalyzed reactions, thereby expanding the accessible chemical space for drug discovery and materials science.[2][3][4] For instance, specific 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors with antibacterial activity.[3]

This guide offers a comprehensive overview of the principal synthetic strategies for accessing vinylpyrazoles, categorized by the position of the vinyl substituent on the pyrazole ring (N-1, C-3, C-4, or C-5). We will delve into the mechanistic underpinnings of each method, provide field-proven insights into experimental choices, and present detailed protocols and comparative data to empower researchers in their synthetic endeavors.

Part 1: Synthesis of N-Vinylpyrazoles

The most direct approach to N-vinylpyrazoles involves the formation of a bond between the N-1 nitrogen of a pre-formed pyrazole ring and a vinyl source.

Direct N-Vinylation of Pyrazoles

The direct vinylation of the pyrazole N-H bond is an atom-economical approach. Historically, this was achieved by reacting pyrazoles with acetylene under high pressure.[2][3] However, concerns over the handling of acetylene gas have driven the development of more convenient and safer methods.

A widely adopted method involves the transvinylation reaction with vinyl acetate, often catalyzed by mercury(II) salts.[2][3] The causality behind this catalysis lies in the activation of the vinyl acetate by the mercury(II) ion, making it more susceptible to nucleophilic attack by the pyrazole nitrogen.

More recently, transition-metal-free methods have emerged. A notable example is the reaction of pyrazoles with vinyl selenones in the presence of a base like potassium hydroxide, which proceeds through an addition/elimination cascade.[1] Another innovative and highly economical approach utilizes calcium carbide as a robust and stoichiometric source of acetylene, avoiding the need for excess acetylene gas and minimizing waste.[1]

Elimination Strategies from N-Substituted Pyrazoles

These methods involve the initial N-alkylation of the pyrazole ring, followed by an elimination reaction to generate the double bond.

-

Dehydrohalogenation: A common and effective route involves the N-alkylation of a pyrazole with a 1,2-dihaloethane (e.g., 1,2-dichloroethane), followed by base-induced dehydrohalogenation of the resulting 1-(2-haloethyl)pyrazole intermediate.[2][3][7] This method can be performed efficiently under phase-transfer catalysis (PTC) conditions using water as a solvent, enhancing its green chemistry profile.[3][7]

-

Cracking of Bis(pyrazolyl)alkanes: The acid-catalyzed thermal decomposition of geminal bis(1-pyrazolyl)alkanes at high temperatures (~200 °C) yields a 1-vinylpyrazole and a molecule of the parent pyrazole.[2][3][8] This method is mechanistically driven by the stability of the pyrazole leaving group.

-

Dehydration of Alcohols: The dehydration of 1-(β-hydroxyethyl)pyrazoles, which can be synthesized from the condensation of β-hydroxyethyl hydrazine with 1,3-dicarbonyl compounds, provides a straightforward route to 1-vinylpyrazoles.[2][3]

Palladium-Catalyzed N-Vinylation

Modern cross-coupling chemistry offers a powerful and stereospecific route to N-vinylpyrazoles. The palladium-catalyzed coupling of pyrazoles with vinyl triflates is particularly effective.[9] The choice of a palladium catalyst combined with a specialized phosphine ligand like XPhos is critical, as it forms a highly active catalytic system capable of facilitating the C-N bond formation where traditional copper-based systems may fail.[9]

Part 2: Synthesis of C-Vinylpyrazoles

Attaching a vinyl group to a carbon atom of the pyrazole ring (positions C-3, C-4, or C-5) requires different strategic considerations, often involving the olefination of a carbonyl group or transition-metal-catalyzed cross-coupling reactions.

Olefination of Pyrazole Aldehydes and Ketones

This is one of the most reliable and versatile strategies for installing a C-vinyl group. The prerequisite is a pyrazole bearing a carbonyl functional group, which can often be prepared via the Vilsmeier-Haack reaction on an appropriate pyrazole precursor.[10]

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[11] The ylide is typically prepared by treating a phosphonium salt (formed from an alkyl halide and triphenylphosphine) with a strong base like n-butyllithium.[12] A key consideration in the Wittig reaction is stereoselectivity; unstabilized ylides generally favor the formation of Z-alkenes.[11]

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[13] The HWE reaction offers several distinct advantages:

-